molecular formula C8H8O2Se B3058399 Benzene, (ethenylselenonyl)- CAS No. 89268-23-5

Benzene, (ethenylselenonyl)-

Cat. No. B3058399
CAS RN: 89268-23-5
M. Wt: 215.12 g/mol
InChI Key: TZESLDPIOZQLPU-UHFFFAOYSA-N
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Description

Benzene, (ethenylselenonyl)- is a chemical compound with the following properties:



  • Chemical Formula : C8H8O2Se

  • Molecular Weight : 215.11 g/mol

  • CAS Number : 89268-23-5



Molecular Structure Analysis

The molecular structure of Benzene, (ethenylselenonyl)- consists of an aromatic benzene ring (C6H5) attached to an ethenylselenonyl group (C2H3SeO). The selenium atom (Se) is directly bonded to the benzene ring.



Physical And Chemical Properties Analysis



  • Physical Properties :



    • Melting Point : Not specified

    • Boiling Point : Not specified

    • Density : Not specified

    • Appearance : Likely a colorless or pale yellow liquid or solid




  • Chemical Properties :



    • Reactivity : Reacts with other compounds due to the presence of the benzene ring and selenium atom.

    • Solubility : Solubility in various solvents needs investigation.




Scientific Research Applications

Catalytic Oxidation and Kinetic Mechanisms

  • Deep Catalytic Oxidation : Research on the catalytic oxidation of benzene, including its derivatives like ethenylbenzene, revealed insights into their reaction rates and the inhibition effects when binary mixtures are oxidized. Different kinetic mechanisms were identified for benzene and its derivatives, such as reacting with adsorbed oxygen or molecular oxygen (Barresi & Baldi, 1992).

Absorption Cross Sections

  • UV and IR Spectral Ranges : A study determined the absorption cross sections of various benzene derivatives, including ethenylbenzene, in both UV and IR regions, which are crucial for atmospheric chemistry and laboratory studies (Etzkorn et al., 1999).

Electrophilic Reactions

  • Oxidative Cleavage of Diselenide : Research involving benzeneselenenyl reactions showed that oxidative cleavage of diselenide can be used for electrophilic benzeneselenenylations of olefins and aromatic rings (Yoshida et al., 1991).

Hydroxylation and Metabolism Studies

  • Hydroxylation of Aromatic Hydrocarbons : A study on the hydroxylation of various aromatic hydrocarbons, including ethenylbenzene, contributed to understanding their metabolic pathways and possible implications for toxicity (Bakke & Scheline, 1970).

Arylselenovinyl Sulfones

  • Addition Reactions : Research demonstrated the addition of benzeneselenols to aryl ethynyl sulfones, leading to the formation of various compounds depending on the solvent used (Mannafov & Berdnikov, 2003).

Alkylation Processes

  • Industrial Alkylation : Benzene alkylation with ethylene or propylene to form ethylbenzene, used in the manufacture of styrene, involves various Lewis and Brønsted acids, highlighting the importance of solid catalysts (Al-Kinany et al., 2020).

Polymerization Reactions

  • Catalyzed Polymerization : Studies involving the polymerization of benzene derivatives like ethenylbenzene demonstrated the potential for creating new polymeric materials with unique properties (Pugh & Percec, 1990).

Safety And Hazards

Safety information for Benzene, (ethenylselenonyl)- is scarce. However, given the presence of selenium, precautions should be taken:



  • Toxicity : Selenium compounds can be toxic. Avoid inhalation, ingestion, or skin contact.

  • Environmental Impact : Proper disposal methods are crucial to prevent environmental contamination.


Future Directions

Research avenues for Benzene, (ethenylselenonyl)- :



  • Biological Activity : Investigate potential applications in medicine or materials science.

  • Synthetic Routes : Develop efficient synthetic methods.

  • Structural Studies : Explore crystallography and spectroscopy to understand its properties.


properties

IUPAC Name

ethenylselenonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2Se/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZESLDPIOZQLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Se](=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413162
Record name Benzene, (ethenylselenonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, (ethenylselenonyl)-

CAS RN

89268-23-5
Record name Benzene, (ethenylselenonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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